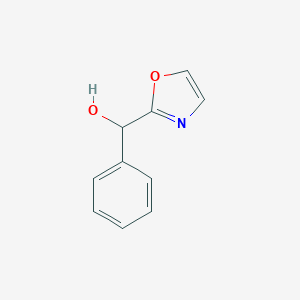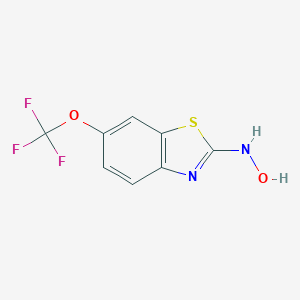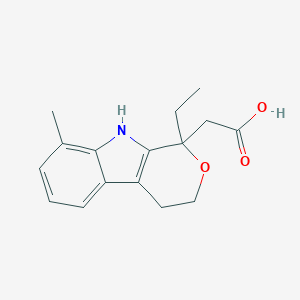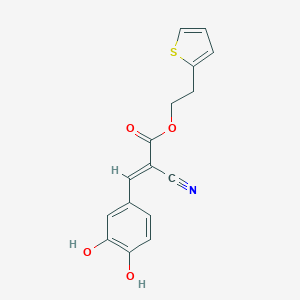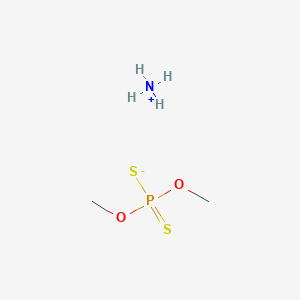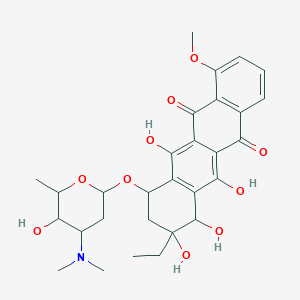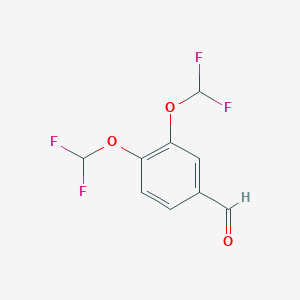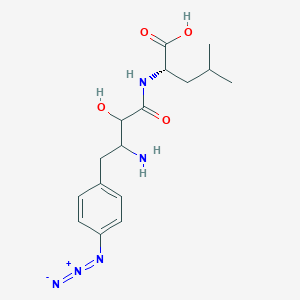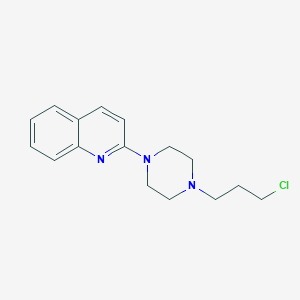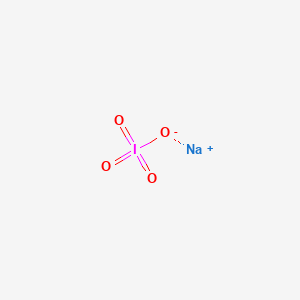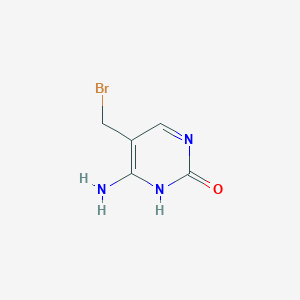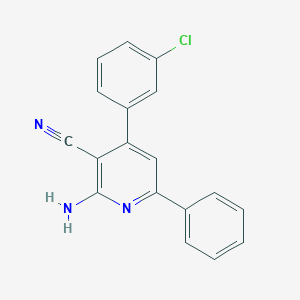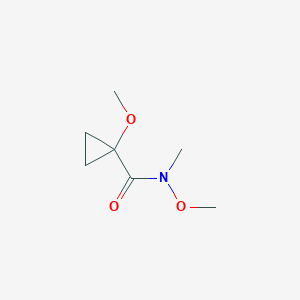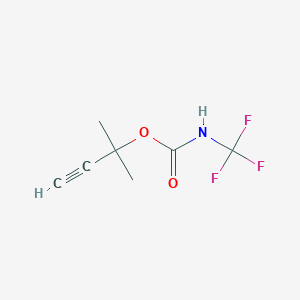
2-methylbut-3-yn-2-yl N-(trifluoromethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methylbut-3-yn-2-yl N-(trifluoromethyl)carbamate is a chemical compound that has been studied for its potential applications in scientific research. It is also known by its chemical formula, C8H9F3NO2, and has a molecular weight of 215.16 g/mol.
Mecanismo De Acción
The mechanism of action of 2-methylbut-3-yn-2-yl N-(trifluoromethyl)carbamate involves the binding of the compound to the active site of acetylcholinesterase. This binding prevents the enzyme from breaking down acetylcholine, leading to an accumulation of the neurotransmitter in the synapse. This increased level of acetylcholine can lead to enhanced neurotransmission and improved cognitive function.
Biochemical and Physiological Effects:
Studies have shown that 2-methylbut-3-yn-2-yl N-(trifluoromethyl)carbamate can improve cognitive function and memory in animal models. It has also been found to have potential applications in the treatment of Alzheimer's disease, as the inhibition of acetylcholinesterase is a common target for Alzheimer's drugs. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-methylbut-3-yn-2-yl N-(trifluoromethyl)carbamate in lab experiments is its potency as an acetylcholinesterase inhibitor. This allows for smaller doses to be used, reducing the risk of toxicity. However, one limitation is the potential for off-target effects, as acetylcholinesterase is not the only enzyme that can be inhibited by this compound.
Direcciones Futuras
There are several future directions for research on 2-methylbut-3-yn-2-yl N-(trifluoromethyl)carbamate. One area of interest is its potential applications in the treatment of Alzheimer's disease, as mentioned earlier. Another area of research could be the development of more selective inhibitors of acetylcholinesterase, which could reduce the risk of off-target effects. Additionally, the mechanism of action of this compound could be further explored to better understand its effects on the nervous system.
Métodos De Síntesis
The synthesis of 2-methylbut-3-yn-2-yl N-(trifluoromethyl)carbamate involves the reaction of 2-methylbut-3-yn-2-ol with trifluoroacetic anhydride and N,N-dimethylformamide (DMF) in the presence of a base such as triethylamine. The reaction yields the desired product, which can be purified through column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
2-methylbut-3-yn-2-yl N-(trifluoromethyl)carbamate has been studied for its potential applications in scientific research. It has been found to be a potent inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system. This inhibition can lead to increased levels of acetylcholine, a neurotransmitter that is involved in many physiological processes.
Propiedades
Número CAS |
130138-79-3 |
|---|---|
Nombre del producto |
2-methylbut-3-yn-2-yl N-(trifluoromethyl)carbamate |
Fórmula molecular |
C7H8F3NO2 |
Peso molecular |
195.14 g/mol |
Nombre IUPAC |
2-methylbut-3-yn-2-yl N-(trifluoromethyl)carbamate |
InChI |
InChI=1S/C7H8F3NO2/c1-4-6(2,3)13-5(12)11-7(8,9)10/h1H,2-3H3,(H,11,12) |
Clave InChI |
IOLPVKLBQJLDCP-UHFFFAOYSA-N |
SMILES |
CC(C)(C#C)OC(=O)NC(F)(F)F |
SMILES canónico |
CC(C)(C#C)OC(=O)NC(F)(F)F |
Sinónimos |
Carbamic acid, (trifluoromethyl)-, 1,1-dimethyl-2-propynyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Oxabicyclo[4.1.0]heptan-2-one, 1-methyl-4-(1-methylethenyl)-, (1R,4R,6R)-](/img/structure/B143397.png)
